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dBRD9 dihydrochloride

Targeted Protein Degradation Acute Myeloid Leukemia PROTAC Potency Comparison

dBRD9 dihydrochloride is the first-in-class non-BET bromodomain degrader that selectively eliminates BRD9 while sparing BRD7 at ≤5 µM, enabling unambiguous dissection of BAF (SWI/SNF) complex biology. Unlike bromodomain inhibitors that merely block acetyl-lysine binding, dBRD9 achieves complete target knockdown with 10- to 100-fold superior anti-proliferative potency in AML cell lines (EOL-1, MOLM-13, MV4;11). A well-characterized negative control (S10) is available, ensuring confident target validation. Choose dBRD9 for reliable, proteome-wide selectivity without off-target BET or IKZF degradation.

Molecular Formula C40H47Cl2N7O10
Molecular Weight 856.76
CAS No. 2341840-98-8
Cat. No. B2640953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamedBRD9 dihydrochloride
CAS2341840-98-8
Molecular FormulaC40H47Cl2N7O10
Molecular Weight856.76
Structural Identifiers
SMILESCN1C=C(C2=C(C1=O)C=NC=C2)C3=CC(=C(C(=C3)OC)CN(C)CC(=O)NCCOCCOCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)OC.Cl.Cl
InChIInChI=1S/C40H45N7O10.2ClH/c1-45(21-29-32(54-3)18-24(19-33(29)55-4)28-22-46(2)38(51)27-20-41-11-10-25(27)28)23-35(49)43-13-15-57-17-16-56-14-12-42-30-7-5-6-26-36(30)40(53)47(39(26)52)31-8-9-34(48)44-37(31)50;;/h5-7,10-11,18-20,22,31,42H,8-9,12-17,21,23H2,1-4H3,(H,43,49)(H,44,48,50);2*1H
InChIKeyCSEVDQHYSARWTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

dBRD9 Dihydrochloride: A Selective CRBN-Recruiting BRD9 PROTAC Degrader for Targeted Protein Degradation Research


dBRD9 dihydrochloride (CAS 2341840-98-8) is a heterobifunctional PROTAC (Proteolysis Targeting Chimera) that selectively targets the bromodomain-containing protein BRD9 for proteasomal degradation [1]. The molecule comprises the BRD9 bromodomain inhibitor BI-7273 conjugated via a PEG linker to pomalidomide, a ligand that recruits the cereblon (CRBN) E3 ubiquitin ligase complex . As a first-in-class non-BET bromodomain degrader, dBRD9 achieves rapid, potent, and selective elimination of BRD9, enabling functional interrogation of the BAF (SWI/SNF) chromatin remodeling complex [2].

Why dBRD9 Dihydrochloride Cannot Be Replaced by Other BRD9-Targeting Agents Without Compromising Experimental Outcomes


BRD9-targeting agents exhibit divergent pharmacological profiles that preclude generic substitution. Small-molecule bromodomain inhibitors such as BI-7273 merely block acetyl-lysine recognition without eliminating the BRD9 protein, failing to phenocopy genetic knockdown [1]. Among PROTAC degraders, the choice of E3 ligase recruitment (CRBN vs. VHL vs. DCAF1) and linker chemistry dictates degradation selectivity, potency, and off-target profiles [2]. For instance, VZ185 (VHL-based) degrades both BRD7 and BRD9, whereas dBRD9 spares BRD7 . Compound 5, a predecessor CRBN-based degrader, exhibits off-target BET bromodomain engagement that dBRD9 lacks [3]. Simply assuming interchangeability risks confounding polypharmacology, incomplete target knockdown, or unintended degradation of IKZF family transcription factors in lymphoid cell lines [4].

Quantitative Head-to-Head Evidence: How dBRD9 Dihydrochloride Differentiates from BRD9 Inhibitors and Alternative PROTACs


10-100 Fold Enhanced Anti-Proliferative Potency Versus Parental Bromodomain Inhibitor BI-7273

In human AML cell lines (EOL-1, MOLM-13, MV4;11), dBRD9 exerted anti-proliferative effects exceeding those of non-degrading BRD9 bromodomain probes by 10- to 100-fold [1]. The parental inhibitor BI-7273, which merely occupies the bromodomain, exhibits an EC50 of approximately 1.4 µM in EOL-1 cells [2], whereas dBRD9 achieves potent growth inhibition at low nanomolar concentrations .

Targeted Protein Degradation Acute Myeloid Leukemia PROTAC Potency Comparison

Proteome-Wide Selectivity: BRD9 as the Singular Protein Degraded Among 7,326 Quantified Proteins

Quantitative mass spectrometry following 100 nM dBRD9 treatment for 2 hours in MOLM-13 AML cells revealed that BRD9 was the only protein showing a statistically significant decrease in abundance among 7,326 proteins quantified (FDR corrected q-value < 0.01), with a 5.5 median fold reduction [1]. In contrast, the predecessor compound 5 induced detectable off-target degradation of BRD4 and BRD7 at high concentrations, while dBRD9 showed no detectable degradation of BRD4 or BRD7 by western blot up to 5 µM [2].

Proteomics Selectivity Profiling Off-Target Assessment

BRD9-Selective Degradation: No BRD7 Degradation at Concentrations Up to 5 µM Versus Dual Degrader VZ185

dBRD9 does not degrade the closely related bromodomain protein BRD7 at concentrations up to 5 µM in MOLM-13 cells . In contrast, VZ185, a VHL-based PROTAC, degrades both BRD7 and BRD9 with DC50 values of 4.5 nM and 1.8 nM respectively, achieving 90% BRD7 degradation and 86% BRD9 degradation in HeLa cells within 4 hours . DBr-1, a DCAF1-based degrader, also shows a degradation preference similar to dBRD9 but with a higher DC50 of 90 nM for BRD9 [1].

Selectivity BRD7/9 Discrimination E3 Ligase Comparison

Differential Sensitivity in SF3B1-Mutant Versus Wild-Type Cells Compared to I-BRD9 and PROTAC BRD9 Degrader-1

In a 2024 study, dBRD9, I-BRD9, and PROTAC BRD9 Degrader-1 were tested across three SF3B1-wildtype (MEC1, PGA1, HG3) and three SF3B1-mutant (CII, HNT34, MEL202) cell lines. Treatment with 25 µM dBRD9 for 3 days reduced proliferation (BrdU+ cells) by 43.1% in CII (SF3B1-mutant CLL), 32.5% in HNT34 (SF3B1-mutant AML), and 25.3% in MEL202 (SF3B1-mutant UVM) compared to 14.8% in PGA1 (wildtype) [1]. I-BRD9 (10 µM) showed similar differential effects, while PROTAC BRD9 Degrader-1 (25 µM) exhibited the weakest effect overall, with only 18.2% reduction in CII [2].

SF3B1 Mutation Chronic Lymphocytic Leukemia Uveal Melanoma

On-Target Validation: Domain-Swap Rescue and Negative Control Analog S10 (IC50 >10 µM)

Expression of domain-swap BRD9 alleles (BRD4 or BRD7 bromodomain substituted for BRD9 bromodomain) rescued the anti-proliferative effect of dBRD9 in MOLM-13 cells, confirming on-target mechanism [1]. Additionally, a negative control analog (compound S10) that lacks a key hydrogen-bonding moiety lost BRD9 bromodomain affinity, failed to degrade BRD9, and showed an IC50 >10 µM in MOLM-13 cells, compared to dBRD9's low nanomolar activity [2].

Target Engagement Genetic Validation Chemical Probe Qualification

BRD9 Degradation IC50 of 56.6 nM in MOLM-13 Cells Versus 104 nM Reported Elsewhere

dBRD9 achieves a BRD9 degradation IC50 of 56.6 nM in MOLM-13 AML cells, as reported across multiple independent vendor validations . Some sources report a higher IC50 of 104 nM under differing assay conditions . For comparison, the VHL-based dual degrader VZ185 achieves BRD9 DC50 of 1.8 nM, while the DCAF1-based DBr-1 has a DC50 of 90 nM . dBRD9's potency lies between these alternatives while maintaining BRD9-only selectivity.

Potency Degradation Efficiency PROTAC Optimization

When to Prioritize dBRD9 Dihydrochloride: Validated Application Scenarios Based on Quantitative Evidence


Investigating BRD9 Dependency in Acute Myeloid Leukemia (AML) Models

dBRD9's 10- to 100-fold enhanced anti-proliferative potency over bromodomain inhibitors makes it the tool of choice for assessing BRD9 dependency in AML cell lines such as EOL-1, MOLM-13, and MV4;11 [1]. Its proteome-wide selectivity ensures that observed growth inhibition can be confidently attributed to BRD9 degradation rather than off-target BET family engagement [2].

Dissecting BRD9-Specific Versus BRD7-Mediated BAF Complex Functions

Unlike VZ185, which degrades both BRD7 and BRD9, dBRD9 spares BRD7 at concentrations up to 5 µM [1]. This property enables researchers to isolate BRD9-specific roles within the BAF (SWI/SNF) chromatin remodeling complex without the confounding effects of concurrent BRD7 knockdown.

Evaluating Therapeutic Potential in SF3B1-Mutant Cancers

dBRD9 demonstrates differential anti-proliferative activity in SF3B1-mutant chronic lymphocytic leukemia (CII) and acute myeloid leukemia (HNT34) cell lines compared to wildtype controls [1]. It outperforms PROTAC BRD9 Degrader-1 in the SF3B1-mutant CLL model, making it the preferred degrader for studying BRD9 dependency in splicing factor-mutant malignancies.

Chemical Probe Studies Requiring Rigorous On-Target Validation Controls

dBRD9 is supported by a well-characterized negative control analog (S10, IC50 >10 µM) and genetic domain-swap rescue experiments [1]. These controls are essential for confirming that observed phenotypes arise from BRD9 degradation, qualifying dBRD9 for high-confidence target validation and mechanism-of-action studies.

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